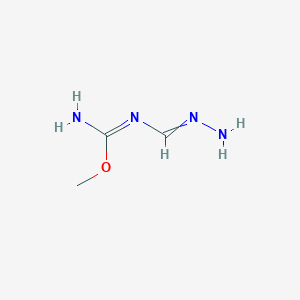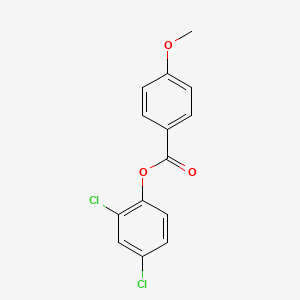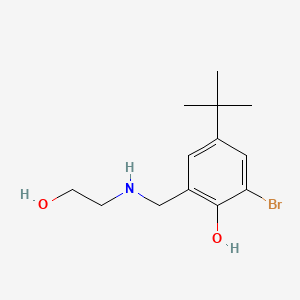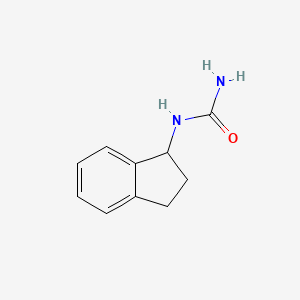
N-(2,3-Dihydro-1H-inden-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dihydro-1H-inden-1-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
N-(2,3-Dihydro-1H-inden-1-yl)urea can be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with isocyanates. One common method involves using N,N-Diisopropylethylamine (Hunig’s base) as a catalyst in tetrahydrofuran (THF) under reflux conditions . The reaction typically proceeds as follows:
Starting Materials: 2,3-dihydro-1H-inden-1-amine and an aryl isocyanate.
Catalyst: N,N-Diisopropylethylamine (Hunig’s base).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Reflux.
Industrial Production Methods
化学反应分析
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: N-(2,3-Dihydro-1H-inden-1-yl)urea can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N-(2,3-Dihydro-1H-inden-1-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its derivatives have been shown to inhibit the activity of protein tyrosine kinase (2HCK) by forming strong hydrogen bonds with the ARG 160 residue of the enzyme . This interaction disrupts the enzyme’s function, leading to its inhibition.
相似化合物的比较
N-(2,3-Dihydro-1H-inden-1-yl)urea can be compared with other urea derivatives and indane-based compounds:
Similar Compounds: 1-(2,3-Dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives.
Uniqueness: The presence of the indane moiety in this compound imparts unique structural and electronic properties, making it distinct from other urea derivatives. Its ability to form strong hydrogen bonds with specific enzyme residues enhances its potential as an enzyme inhibitor.
属性
CAS 编号 |
6520-67-8 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-inden-1-ylurea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13) |
InChI 键 |
WAQCADIPNPIBPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C1NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


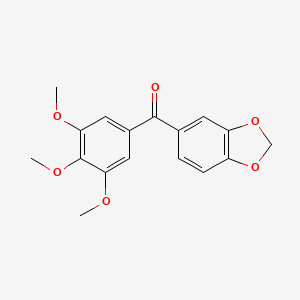
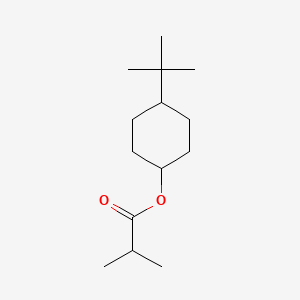
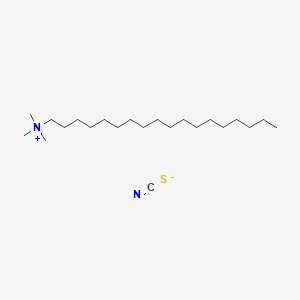
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)
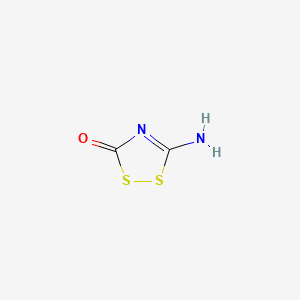
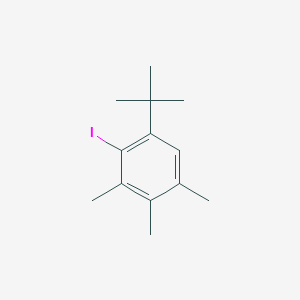



![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
